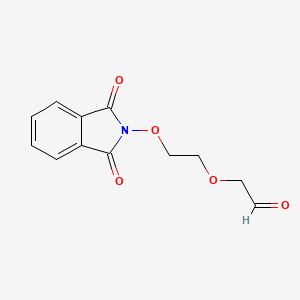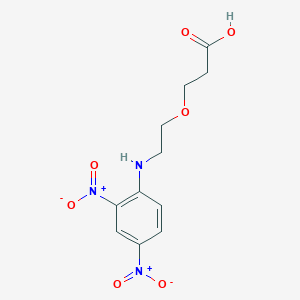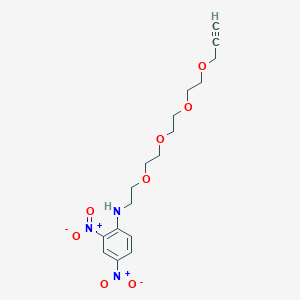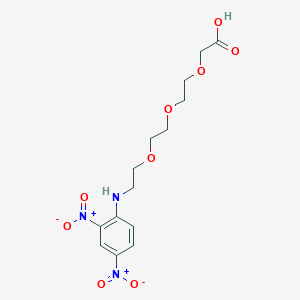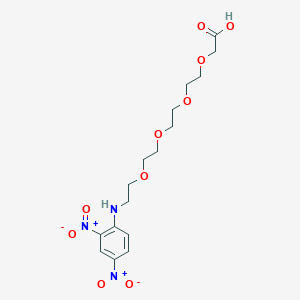
DNP-PEG4-CH2 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG4-CH2 acid typically involves the conjugation of dinitrophenyl with polyethylene glycol. The process begins with the activation of the carboxylic acid group on the polyethylene glycol chain, which is then reacted with dinitrophenyl. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
DNP-PEG4-CH2 acid undergoes various chemical reactions, including:
Substitution Reactions: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The carboxylic acid group can react with amine-bearing biomolecules to form stable amide bonds.
Common Reagents and Conditions
N,N’-dicyclohexylcarbodiimide (DCC): and are commonly used to activate the carboxylic acid group for conjugation reactions.
Dimethyl sulfoxide (DMSO): is often used as a solvent in these reactions.
Major Products
The major products formed from these reactions include conjugates of this compound with various biomolecules, such as proteins and oligonucleotides .
Wissenschaftliche Forschungsanwendungen
DNP-PEG4-CH2 acid has a wide range of applications in scientific research:
Chemistry: Used as a linker for the conjugation of biomolecules, facilitating the study of complex biochemical interactions.
Biology: Helps in understanding membrane transport processes and protein interactions.
Medicine: Used in the development of drug delivery systems and diagnostic tools.
Industry: Employed in the production of bioconjugates for various industrial applications
Wirkmechanismus
The mechanism of action of DNP-PEG4-CH2 acid involves its ability to conjugate with amine-bearing biomolecules. The dinitrophenyl group acts as a hapten, which can be recognized by specific antibodies, making it useful in immunoassays. The polyethylene glycol chain enhances the solubility and biocompatibility of the compound, allowing it to interact effectively with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DNP-PEG2-CH2 acid
- DNP-PEG6-CH2 acid
- DNP-PEG12-CH2 acid
Uniqueness
Compared to other similar compounds, DNP-PEG4-CH2 acid offers a balance between solubility and reactivity. The four-unit polyethylene glycol chain provides sufficient length for effective conjugation while maintaining good water solubility. This makes it a versatile tool in various biochemical applications .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c20-16(21)12-29-10-9-28-8-7-27-6-5-26-4-3-17-14-2-1-13(18(22)23)11-15(14)19(24)25/h1-2,11,17H,3-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIPFJYEDLBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
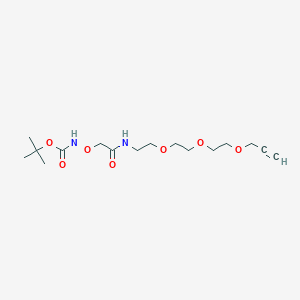
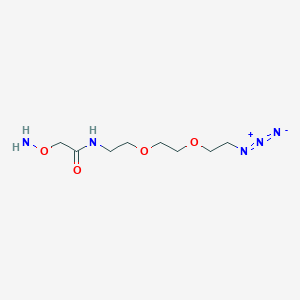
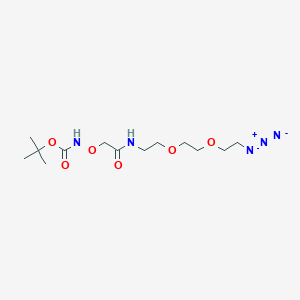
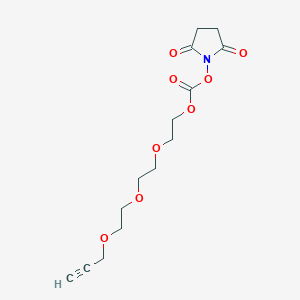
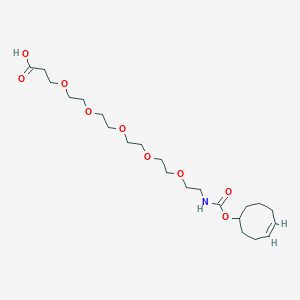
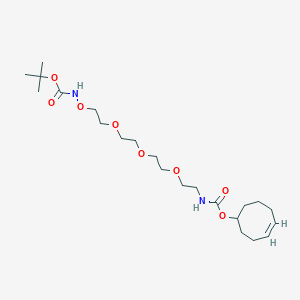
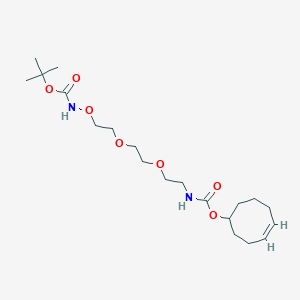
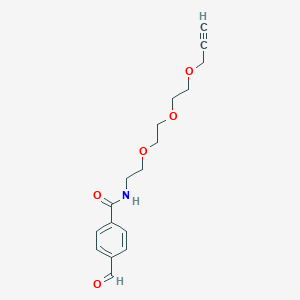
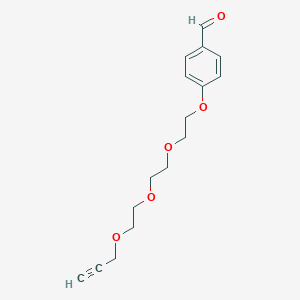
![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)
